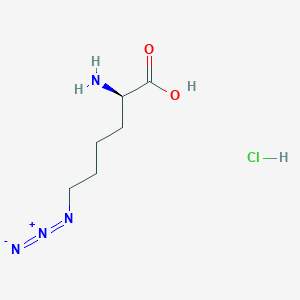

H-D-Lys(N3).HCl

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Lys(N3).HCl typically involves the introduction of an azide group to the ε-amino group of D-lysine. This can be achieved through a series of chemical reactions, including protection of the amino groups, azidation, and subsequent deprotection. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino groups, followed by azidation using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF). The final step involves deprotection to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Mechanism :

The azide group in H-D-Lys(N3).HCl undergoes a [3+2] cycloaddition with terminal alkynes in the presence of Cu(I) catalysts, forming stable 1,4-disubstituted 1,2,3-triazole linkages. This reaction is characterized by high regioselectivity and efficiency under mild conditions .

Reaction Conditions :

| Parameter | Typical Value/Range | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Temperature | 25–37°C | CuSO₄ + Sodium Ascorbate | DMF/H₂O | 85–95 | |

| Reaction Time | 30–120 minutes | CuI + TBTA | PBS (pH 7.4) | >90 |

Applications :

-

Protein Labeling : Site-specific modification of lysine residues in peptides/proteins for fluorescence tagging or PEGylation .

-

Drug Delivery : Conjugation of therapeutic agents to targeting moieties (e.g., antibodies) .

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Mechanism :

In the absence of copper, cyclooctyne derivatives (e.g., DBCO) react with the azide group via strain-induced [3+2] cycloaddition, forming triazoles. This method avoids copper toxicity in biological systems .

Reaction Conditions :

| Parameter | Typical Value/Range | Cyclooctyne Derivative | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Temperature | 4–25°C | DBCO-PEG4-NHS Ester | PBS (pH 7.4) | 70–80 | |

| Reaction Time | 2–24 hours | BCN-NHS Ester | DMSO/H₂O | 60–75 |

Applications :

Staudinger Ligation

Mechanism :

The azide reacts with triphenylphosphine derivatives (e.g., methyl tetrazine) to form an iminophosphorane intermediate, which subsequently hydrolyzes to a stable amide bond .

Reaction Conditions :

| Parameter | Typical Value/Range | Phosphine Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Temperature | 25°C | Methyltetrazine-PEG4-NHS | DMF/H₂O | 50–60 | |

| Reaction Time | 12–48 hours | Triphenylphosphine-PEG | PBS (pH 7.4) | 40–55 |

Applications :

Reduction to Amine

The azide group can be reduced to a primary amine using reagents like triphenylphosphine/water or dithiothreitol (DTT), enabling orthogonal functionalization .

Conditions :

Photocrosslinking

UV irradiation (254–365 nm) induces nitrene formation from the azide, enabling covalent bond formation with proximal biomolecules.

Aplicaciones Científicas De Investigación

Bioconjugation and Click Chemistry

H-D-Lys(N3).HCl is primarily utilized in bioconjugation strategies, particularly those involving click chemistry. The azide group allows for selective reactions with alkyne-containing molecules through the well-known azide-alkyne cycloaddition (AAC) reaction. This method is advantageous for labeling biomolecules, facilitating the study of protein interactions, and developing targeted therapeutics.

- Case Study : In a study published by Iris Biotech GmbH, H-D-Lys(N3)-OH was incorporated into proteins to enable further selective modifications via Staudinger ligation or click chemistry, demonstrating its utility in creating complex bioconjugates for therapeutic applications .

Drug Discovery and Development

The compound has been investigated as a building block for novel peptide synthesis. Its incorporation into peptides can enhance stability and bioactivity, making it a valuable component in the development of new drugs.

- Research Findings : A study highlighted the synthesis of peptide analogs using this compound that showed improved pharmacological profiles compared to their non-azide counterparts. Such modifications can lead to peptides with enhanced efficacy against specific targets, including cancer cells and pathogens .

Antimicrobial Applications

Recent research has focused on the antimicrobial properties of compounds derived from this compound. The ability to modify peptides with this azide-containing lysine derivative has been shown to produce antimicrobial peptides that exhibit activity against resistant strains of bacteria.

- Case Study : A thesis explored the design and synthesis of quorum sensing inhibitors using azide-modified peptides, including derivatives of this compound. These compounds demonstrated significant efficacy in reducing virulence factors in Pseudomonas aeruginosa, showcasing their potential as novel antimicrobial agents .

Material Science Applications

In material science, this compound has been employed in the development of functionalized surfaces and hydrogels. Its azide functionality allows for covalent attachment to various substrates, enabling the creation of bioactive materials for tissue engineering and regenerative medicine.

- Research Insights : Studies have shown that surfaces modified with azide-containing compounds can enhance cell adhesion and proliferation, indicating their potential use in biomedical devices and scaffolds for tissue engineering .

Structural Biology

In structural biology, this compound can be used to probe protein structures through selective labeling techniques. The incorporation of this compound into proteins enables researchers to study conformational changes and interactions at a molecular level.

Mecanismo De Acción

The mechanism of action of H-D-Lys(N3).HCl primarily involves the reactivity of the azide group. In bioorthogonal chemistry, the azide group can react with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly selective and can occur in the presence of various functional groups, making it a valuable tool for modifying biomolecules without interfering with their native functions .

Comparación Con Compuestos Similares

Similar Compounds

- 6-Azido-L-lysine hydrochloride

- Nε-Azido-D-lysine hydrochloride

- 6-Azido-D-norleucine hydrochloride

Comparison

H-D-Lys(N3).HCl is unique due to its D-configuration, which can confer different biological properties compared to its L-counterparts. The azide group in this compound allows for selective modifications, making it particularly useful in bioorthogonal chemistry. Compared to similar compounds, this compound may offer advantages in terms of stability and reactivity in specific applications .

Actividad Biológica

H-D-Lys(N3).HCl, also known as H-Lys(N3)-OH·HCl, is a derivative of lysine that has garnered attention for its potential biological activities. This compound features an azide group at the epsilon position of the lysine side chain, which can confer unique properties that are valuable in various biochemical applications, including drug development and bioconjugation.

The biological activity of this compound is primarily attributed to its ability to participate in click chemistry reactions, particularly with alkyne-containing molecules. This property allows for the formation of stable triazole linkages, which are useful in drug design and development. The azide group also facilitates bioconjugation processes, enabling the labeling of biomolecules for imaging or therapeutic purposes.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Peptide Mimetic Development :

Research indicates that this compound can be incorporated into peptide mimetics, enhancing their stability and bioactivity. A study demonstrated that peptides containing this compound exhibited improved binding affinities to target proteins compared to their non-modified counterparts . -

Enzyme Inhibition Studies :

In a study focused on 17β-HSD Type 3, compounds synthesized with this compound showed significant biological activity, with some derivatives achieving IC50 values in the nanomolar range. This suggests that this compound can serve as a valuable building block in the design of potent enzyme inhibitors . -

Click Chemistry Applications :

The azide functionality allows for efficient click chemistry applications, which have been employed to create complex molecular architectures. This has implications for drug delivery systems where targeted delivery is essential .

Propiedades

IUPAC Name |

(2R)-2-amino-6-azidohexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEAACZNVVRXSJ-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=[N+]=[N-])C[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.